Methyl 2-amino-4-(propan-2-yloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(propan-2-yloxy)butanoate typically involves the esterification of homoserine with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(propan-2-yloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-4-(propan-2-yloxy)butanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(propan-2-yloxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors or enzymes, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(propan-2-yloxy)butanoate: Unique due to its isopropyl group.
Methyl 2-amino-4-(methoxy)butanoate: Similar structure but with a methoxy group instead of an isopropyl group.
Methyl 2-amino-4-(ethoxy)butanoate: Contains an ethoxy group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific isopropyl group, which can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-4-propan-2-yloxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
WGUUMOLIOYHOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.